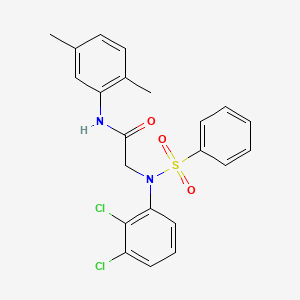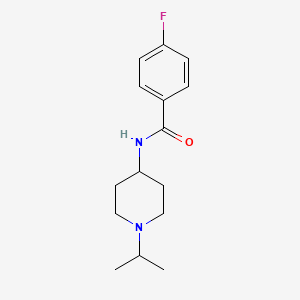![molecular formula C16H21Cl2NO3 B5175292 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B5175292.png)
4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine, also known as DCM, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine involves its interaction with the Kv1.3 channel, which leads to a decrease in the channel's activity. This, in turn, leads to a decrease in the activity of T cells, which are involved in the immune response. Additionally, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to have anti-proliferative effects on cancer cells, although the exact mechanism of action in this context is not yet fully understood.
Biochemical and Physiological Effects:
In addition to its effects on ion channels and immune cells, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to have a number of other biochemical and physiological effects. For example, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, which could have implications for the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to have antioxidant properties, which could make it useful in the development of treatments for diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine in lab experiments is its high potency and selectivity for the Kv1.3 channel. This makes it a valuable tool for studying the function of this channel in various contexts. However, one limitation of using 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine is that it can be difficult to obtain in high purity, which can limit its usefulness in certain experiments.
未来方向
There are a number of potential future directions for research on 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine. One area of interest is the development of new analogs of 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine that could have improved potency and selectivity for the Kv1.3 channel. Additionally, further research is needed to fully understand the mechanism of action of 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine in cancer cells and to determine its potential as a cancer treatment. Finally, there is interest in exploring the potential therapeutic applications of 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine in a variety of other contexts, including metabolic disorders, neurodegenerative diseases, and autoimmune diseases.
合成方法
4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with butyric anhydride, followed by the reaction of the resulting intermediate with 2,6-dimethylmorpholine. The final product is purified through a series of chromatography steps to obtain a high-purity sample.
科学研究应用
4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels in neurons and as a potential treatment for certain types of cancer. In particular, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to be a potent inhibitor of the potassium channel Kv1.3, which is expressed in T cells and has been implicated in the development of autoimmune diseases.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO3/c1-11-9-19(10-12(2)22-11)16(20)4-3-7-21-15-6-5-13(17)8-14(15)18/h5-6,8,11-12H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCHDBDFOSSYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5175218.png)
![2-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide](/img/structure/B5175225.png)
![diethyl [3-(diethylamino)propyl]phosphonate](/img/structure/B5175240.png)
![N-(3,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5175255.png)
![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5175263.png)

![(3aS*,6aR*)-3-[2-(1-piperidinyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5175285.png)
![bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone](/img/structure/B5175289.png)

![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5175312.png)

![N-[2-(2-hydroxy-3-methoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5175321.png)
![1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5175327.png)
![N-(2-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5175335.png)